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Compound of Interest

Compound Name: 4-Chloroquinoline-6-carbaldehyde

Cat. No.: B1424190 Get Quote

Disclaimer: This document summarizes available information on 4-Chloroquinoline-6-
carbaldehyde (CAS 676256-25-0) and related compounds. Direct experimental data for this

specific compound is limited in publicly accessible literature. The experimental protocols and

biological data presented herein are based on studies of structurally similar 4-chloroquinoline

derivatives and should be considered representative examples for research and development

purposes.

Introduction
4-Chloroquinoline-6-carbaldehyde is a substituted quinoline derivative with potential

applications in medicinal chemistry and drug discovery. The quinoline scaffold is a prominent

heterocyclic motif found in a wide range of biologically active compounds, including

antimalarials, anticancer agents, and antivirals. The presence of a reactive aldehyde group at

the 6-position and a chloro-substituent at the 4-position makes it a versatile intermediate for the

synthesis of more complex molecules. This technical guide provides an overview of the known

properties of 4-Chloroquinoline-6-carbaldehyde and presents experimental data and

protocols from studies on analogous compounds to guide further research.

Physicochemical Properties
While extensive experimental data for 4-Chloroquinoline-6-carbaldehyde is not readily

available, the following properties have been reported or predicted.
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Property Value Source

CAS Number 676256-25-0 CHIRALEN[1]

Molecular Formula C₁₀H₆ClNO PubChem

Molecular Weight 191.61 g/mol PubChem

Appearance Not specified (likely a solid) -

Purity ≥97% CHIRALEN[1]

Storage Inert atmosphere, 2-8°C CHIRALEN[1]

Synthesis and Characterization of Related
Compounds
The synthesis of 4-chloroquinoline derivatives often involves multi-step reactions. A general

approach to synthesizing 6-substituted-2-chloroquinoline-3-carbaldehydes involves the

Vilsmeier-Haack reaction.[2]

Representative Synthesis of 6-Substituted-2-chloroquinoline-3-carbaldehydes:[2]

This procedure describes the synthesis of various 6-substituted-2-chloroquinoline-3-

carbaldehydes starting from substituted acetophenones.

Step 1: Synthesis of 4-Substituted-1-phenylethanone oximes

Dissolve the substituted acetophenone (0.1 mol) in ethanol.

Add hydroxylamine hydrochloride (0.12 mol) and a sufficient amount of water to dissolve the

sodium acetate catalyst.

Reflux the mixture for 3 to 6 hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

After completion, cool the reaction mixture to allow the product to precipitate.

Step 2: Vilsmeier-Haack Reaction to yield 6-substituted-2-chloroquinoline-3-carbaldehydes
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Subject the 4-substituted-1-phenylethanone oximes to a Vilsmeier-Haack reaction using a

mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Heat the reaction mixture at 60°C for 16 hours.

Pour the mixture into ice-cooled water and stir for 30 minutes at a temperature below 10°C.

Filter the resulting 2-chloroquinoline-3-carbaldehyde and recrystallize from ethyl acetate.

Characterization: The synthesized compounds are typically characterized by:

Melting Point: Determined using a melting point apparatus.[2]

Infrared (IR) Spectroscopy: To identify functional groups.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): To determine the chemical

structure.[2]

Thin Layer Chromatography (TLC): To check the purity of the compounds.[2]

Experimental Data from Analogous Compounds
Due to the scarcity of direct experimental data for 4-Chloroquinoline-6-carbaldehyde, this

section presents data from studies on structurally related 4-chloroquinoline derivatives to

illustrate their potential biological activities.

Anti-Hepatitis B Virus (HBV) Activity of 4-Aryl-6-chloro-
quinoline Derivatives
A study by Guo et al. (2011) synthesized a series of 4-aryl-6-chloro-quinoline derivatives and

evaluated their anti-HBV activities in HepG 2.2.15 cells.[3]

Table 1: In vitro Anti-HBV Activity of Representative 4-Aryl-6-chloro-quinoline Derivatives[3]
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Compound IC₅₀ (μM) for HBV DNA Replication

3 9.8

5 7.2

6 6.5

7 4.4

10 5.1

14 8.3

17 4.8

20 4.6

24 9.1

Tenofovir (Positive Control) Not specified

IC₅₀: The half maximal inhibitory concentration.

Cytotoxicity of 4-Aminoquinoline Derivatives
A series of 4-aminoquinoline derivatives were synthesized and their cytotoxic effects were

examined on human breast tumor cell lines, MCF7 and MDA-MB468.[4]

Table 2: In vitro Cytotoxicity (GI₅₀) of Representative 4-Aminoquinoline Derivatives[4]

Compound
GI₅₀ (μM) against MDA-
MB468 cells

GI₅₀ (μM) against MCF-7
cells

N'-(7-chloro-quinolin-4-yl)-N,N-

dimethyl-ethane-1,2-diamine
7.35 8.22

Butyl-(7-fluoro-quinolin-4-yl)-

amine
>10.85 >10.85

Chloroquine >10.85 >10.85

Amodiaquine >10.85 >10.85

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7125724/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7125724/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1424190?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


GI₅₀: The concentration that causes 50% growth inhibition.

Experimental Protocols for Biological Evaluation
The following are representative protocols for assessing the biological activity of quinoline

derivatives, based on published studies.

In Vitro Anti-HBV Assay[3]
Cell Culture: Maintain HepG 2.2.15 cells in a suitable growth medium supplemented with

fetal bovine serum and antibiotics.

Drug Treatment: Seed the cells in 96-well plates and treat with various concentrations of the

test compounds for a specified period (e.g., 6 days).

Analysis of HBsAg and HBeAg: After treatment, collect the cell culture supernatants and

quantify the levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg)

using an enzyme-linked immunosorbent assay (ELISA).

Analysis of HBV DNA Replication: Lyse the cells and extract the total DNA. Quantify the

levels of intracellular HBV DNA using real-time PCR.

Cytotoxicity Assay: Determine the cytotoxicity of the compounds on the host cells using a

standard method like the MTT assay to calculate the selectivity index (SI).

In Vitro Cytotoxicity Screening[4]
Cell Culture: Grow human cancer cell lines (e.g., MCF7, MDA-MB468) in RPMI 1640

medium containing 10% fetal bovine serum and 5% penicillin:streptomycin.

Cell Inoculation: Inoculate 5,000–10,000 cells per well in a 96-well microtiter plate and

incubate for 24 hours.

Drug Addition: Add the experimental drugs at various concentrations to the wells.

Incubation: Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a humidified

atmosphere with 5% CO₂.
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Growth Inhibition Assay: Determine the cell viability using an appropriate method, such as

the sulforhodamine B (SRB) assay, to calculate the 50% growth inhibition (GI₅₀).

Potential Mechanisms of Action and Signaling
Pathways
While the specific mechanism of action for 4-Chloroquinoline-6-carbaldehyde is unknown,

related quinoline derivatives have been shown to act through various mechanisms. For

instance, some quinoline-based compounds act as HIV-1 integrase allosteric inhibitors.[5]

Others have been investigated as inhibitors of dihydroorotate dehydrogenase, an enzyme

involved in pyrimidine biosynthesis.[6]

Based on the known activities of similar compounds, a potential logical workflow for the

investigation of 4-Chloroquinoline-6-carbaldehyde is presented below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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